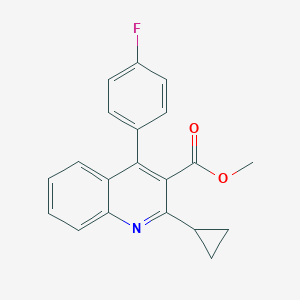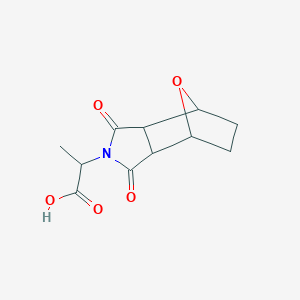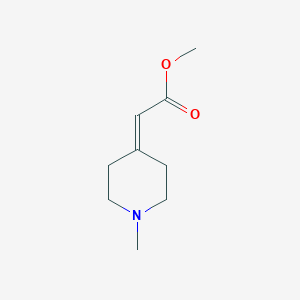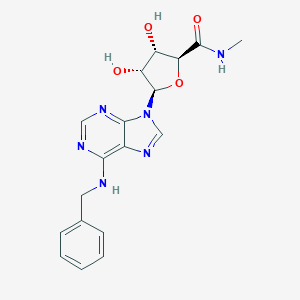
5'-(N-Methylcarboxamido)-N(6)-benzyladenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5'-(N-Methylcarboxamido)-N(6)-benzyladenosine, also known as MABA, is a modified form of adenosine that has shown potential in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Mechanism of Action
5'-(N-Methylcarboxamido)-N(6)-benzyladenosine selectively activates the A3 adenosine receptor, which is a G protein-coupled receptor. Upon activation, the receptor triggers a signaling cascade that leads to various physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate immune response. This compound has also been shown to have anti-inflammatory effects and to protect against ischemia-reperfusion injury.
Advantages and Limitations for Lab Experiments
5'-(N-Methylcarboxamido)-N(6)-benzyladenosine has several advantages for lab experiments. It is a selective activator of the A3 adenosine receptor, which allows for specific targeting of this receptor. This compound has also been shown to be stable in various conditions, which allows for its use in various assays. However, this compound has some limitations. It is a relatively new compound and there is limited information available on its pharmacokinetics and toxicity.
Future Directions
There are several future directions for research on 5'-(N-Methylcarboxamido)-N(6)-benzyladenosine. One area of interest is the development of this compound analogs with improved pharmacokinetic and toxicity profiles. Another area of interest is the study of this compound in various disease models, such as cancer and inflammation. Additionally, the use of this compound as a tool in drug discovery and development is an area of potential future research.
Conclusion:
In conclusion, this compound is a modified form of adenosine that has shown potential in scientific research. It is synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. This compound has several potential applications in scientific research and there are several future directions for research on this compound.
Synthesis Methods
5'-(N-Methylcarboxamido)-N(6)-benzyladenosine can be synthesized using various methods. One of the most common methods involves the reaction of 6-benzylaminopurine with N-methylcarboxamidine in the presence of a catalyst such as trifluoroacetic acid. The resulting product is then deprotected to yield this compound.
Scientific Research Applications
5'-(N-Methylcarboxamido)-N(6)-benzyladenosine has been studied for its potential use as a tool in scientific research. It has been shown to selectively activate the A3 adenosine receptor, which plays a role in various physiological processes such as inflammation, immune response, and cancer. This compound has also been used as a ligand in radioligand binding assays to study adenosine receptors.
properties
CAS RN |
152918-15-5 |
|---|---|
Molecular Formula |
C18H20N6O4 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide |
InChI |
InChI=1S/C18H20N6O4/c1-19-17(27)14-12(25)13(26)18(28-14)24-9-23-11-15(21-8-22-16(11)24)20-7-10-5-3-2-4-6-10/h2-6,8-9,12-14,18,25-26H,7H2,1H3,(H,19,27)(H,20,21,22)/t12-,13+,14-,18+/m0/s1 |
InChI Key |
XZQKRHODUKHITR-MOROJQBDSA-N |
Isomeric SMILES |
CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)O)O |
SMILES |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)O)O |
Canonical SMILES |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)O)O |
Other CAS RN |
152918-15-5 |
synonyms |
5'-(N-methylcarboxamido)-N(6)-benzyladenosine 5'-NMC-N(6)-BzAd N(6)-benzyladenosine-5'-N-methyluronamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[3-(4-Fluorobenzoyl)propyl]-1-phenyl-3-[4-(isothiocyanato)phenethyl]-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B138553.png)

![2-Chloro-9-cyclohexyl-N-[4-(4-morpholinyl)phenyl]-9H-purin-6-amine](/img/structure/B138558.png)
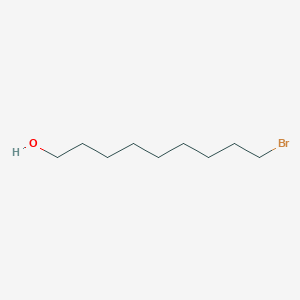
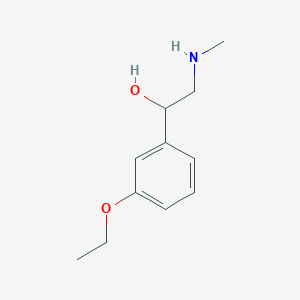
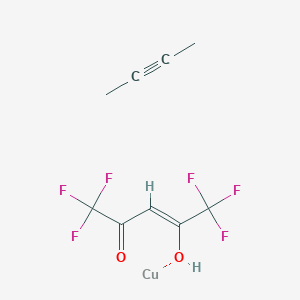
![6-[(E)-2-[5-(4-fluorophenyl)-3-propan-2-yl-1-pyridin-2-ylpyrazol-4-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B138571.png)

![Imidazo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B138575.png)
